2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a complex organic compound featuring an imidazole ring, a morpholine ring, and a sulfanyl group. Imidazole derivatives are known for their broad range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or morpholine rings.
Scientific Research Applications
2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl and morpholine groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole core.
Metronidazole: A bactericidal agent with a nitroso-imidazole structure.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Uniqueness
2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is unique due to its combination of an imidazole ring, a sulfanyl group, and a morpholine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-14(2)20(15-6-4-3-5-7-15)17(18-13)23-12-16(21)19-8-10-22-11-9-19/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNNNRCTKJFLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SCC(=O)N2CCOCC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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